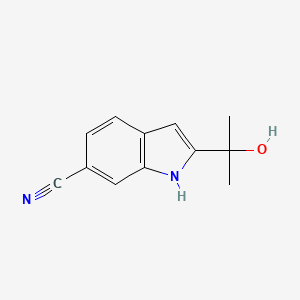

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile

Description

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVAAODOXTIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(N1)C=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256576-74-5 | |

| Record name | 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate nitrile and hydroxypropan-2-yl groups. One common method involves the use of a Friedel-Crafts acylation reaction, followed by a nucleophilic substitution to introduce the nitrile group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features suggest several avenues for therapeutic application:

- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties. For instance, compounds similar to 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Several studies have demonstrated the antimicrobial activity of indole-based compounds. The presence of the carbonitrile group may enhance its interaction with microbial targets, making it a candidate for developing new antibiotics .

- Neurological Disorders : Indoles are known to interact with serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions. The specific modifications in this compound could optimize its binding affinity and selectivity .

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic reactions. Notable methods include:

- Reflux Reactions : Utilizing indole derivatives with appropriate reagents under reflux conditions has been effective in synthesizing this compound. For example, reactions involving aldehydes or ketones can yield the desired product through nucleophilic addition followed by cyclization .

- Tandem Reactions : The application of tandem reactions, such as reductive amination followed by cyclization, has shown promise in synthesizing complex indole structures efficiently .

- Functional Group Modifications : The introduction of functional groups like hydroxyl and carbonitrile can be performed using standard organic transformations, enhancing the compound's biological activity .

Case Studies

Several research studies have documented the applications and effectiveness of this compound:

- Case Study 1 : A study demonstrated the anticancer effects of a series of indole derivatives similar to this compound on breast cancer cell lines, showing significant inhibition of cell proliferation through apoptosis pathways .

- Case Study 2 : Investigations into the antimicrobial properties revealed that modifications to the indole structure could lead to enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(hydroxypropan-2-yl)diphenylphosphine oxide

- Benzofuran derivatives

- Other indole derivatives

Uniqueness

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for its biological significance. The presence of a hydroxyl group and a carbonitrile moiety contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied against various bacterial strains, showing promising results in inhibiting growth, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has shown effectiveness against various cancer types, with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.6 | Induction of apoptosis |

| MCF-7 (Breast) | 3.4 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 4.8 | Modulation of apoptosis-related proteins |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or microbial growth, leading to reduced viability.

- Receptor Modulation : It can bind to various receptors, influencing downstream signaling pathways crucial for cell proliferation and survival.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in certain cancer cells, preventing them from progressing through critical phases necessary for division .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicative of apoptosis.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with related indole derivatives.

Table 2: Comparison with Similar Indole Derivatives

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Hydroxyl and carbonitrile groups |

| Indole-3-carboxylic acid | Moderate | Low | Carboxylic acid functionality |

| 5-Bromoindole | High | High | Halogen substitution |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(2-hydroxypropan-2-yl)-1H-indole-6-carbonitrile?

Methodological Answer:

A plausible route involves alkylation of 6-cyanoindole (readily available via commercial sources ) with 2-bromopropan-2-ol under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirmation of regioselectivity at the indole C2 position can be validated by ¹H NMR (e.g., absence of N-H proton at δ ~10 ppm) and LC-MS for molecular ion detection.

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the indole C6-C≡N group (δ ~110-120 ppm in ¹³C) and the hydroxypropan-2-yl moiety (singlet for two equivalent CH₃ groups at δ ~1.6 ppm in ¹H).

- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (broad peak ~3200-3600 cm⁻¹).

- Advanced : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement , as demonstrated in analogous indole-carbonitrile structures .

Advanced: How can researchers resolve discrepancies in reported melting points or solubility data?

Methodological Answer:

Discrepancies may arise from impurities or polymorphic forms. Conduct:

- Differential Scanning Calorimetry (DSC) : Determine precise melting range and detect polymorphic transitions.

- HPLC-PDA : Assess purity (>98% by area normalization).

- Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Cross-reference with databases like Kanto Reagents’ catalog entries for analogous indole derivatives .

Advanced: What crystallographic approaches confirm molecular conformation and packing?

Methodological Answer:

- SCXRD : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELX suite for structure solution and refinement.

- Key Parameters : Analyze torsion angles (e.g., between indole and hydroxypropan-2-yl groups) and compare to structurally related compounds (e.g., 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile ).

- Intermolecular Interactions : Identify weak C–H⋯O/N hydrogen bonds influencing crystal packing.

Advanced: How to evaluate potential polymorphic forms of this compound?

Methodological Answer:

- Polymorph Screening : Recrystallize from diverse solvents (e.g., acetonitrile, THF, toluene) under varying temperatures.

- PXRD : Compare diffraction patterns to identify distinct forms.

- Thermogravimetric Analysis (TGA) : Monitor thermal stability differences between polymorphs. Reference methodologies from polymorph studies on related N-substituted indazoles .

Advanced: How to design structure-activity relationship (SAR) studies targeting the hydroxypropan-2-yl group?

Methodological Answer:

- Analog Synthesis : Replace the hydroxypropan-2-yl group with tert-butyl, cyclopropyl, or other branched alcohols.

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess steric and electronic effects of substituents on binding affinity.

Safety: What precautions are essential when handling novel indole-carbonitrile derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH/EtOH). Follow GHS/CLP guidelines for unclassified but potentially hazardous compounds .

Data Analysis: How to address conflicting bioactivity results across studies?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments in triplicate.

- Statistical Validation : Apply ANOVA or t-tests to assess significance.

- Meta-Analysis : Cross-reference with public databases (e.g., PubChem, ECHA) to identify batch-specific impurities or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.